molecular formula C8H5N3 B1448393 6-Ethynyl-1H-pyrazolo[4,3-c]pyridine CAS No. 1374652-76-2

6-Ethynyl-1H-pyrazolo[4,3-c]pyridine

Cat. No.: B1448393
CAS No.: 1374652-76-2
M. Wt: 143.15 g/mol
InChI Key: PJVASEHHHDXQIY-UHFFFAOYSA-N
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Description

6-Ethynyl-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound characterized by a fused pyrazole and pyridine ring system with an ethynyl group at the 6-position. This compound is part of the broader class of pyrazolopyridines, which are known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethynyl-1H-pyrazolo[4,3-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 5-aminopyrazoles with α-oxoketene dithioacetals in the presence of trifluoroacetic acid . Another approach involves the use of 1,2-diketones and aminopyrazoles under reflux conditions in acetic acid .

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the scalability of these synthetic routes is feasible. The use of robust catalysts and optimized reaction conditions can enhance yield and purity, making the compound suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 6-Ethynyl-1H-pyrazolo[4,3-c]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

6-Ethynyl-1H-pyrazolo[4,3-c]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Ethynyl-1H-pyrazolo[4,3-c]pyridine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to engage in hydrogen bonding and hydrophobic interactions with target proteins, influencing various biochemical pathways .

Comparison with Similar Compounds

Uniqueness: 6-Ethynyl-1H-pyrazolo[4,3-c]pyridine is unique due to its ethynyl group, which imparts distinct chemical reactivity and potential for further functionalization. This feature differentiates it from other pyrazolopyridine derivatives and enhances its versatility in synthetic and medicinal chemistry .

Properties

IUPAC Name

6-ethynyl-1H-pyrazolo[4,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3/c1-2-7-3-8-6(4-9-7)5-10-11-8/h1,3-5H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJVASEHHHDXQIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC2=C(C=N1)C=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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